molecular formula C8H6ClF3N4 B11865862 6-Chloro-7-ethyl-2-(trifluoromethyl)-7H-purine

6-Chloro-7-ethyl-2-(trifluoromethyl)-7H-purine

Cat. No.: B11865862
M. Wt: 250.61 g/mol
InChI Key: DKTNCDCPXQYXPV-UHFFFAOYSA-N
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Description

6-Chloro-7-ethyl-2-(trifluoromethyl)-7H-purine is a synthetic organic compound belonging to the purine family Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-7-ethyl-2-(trifluoromethyl)-7H-purine typically involves multi-step organic reactions. One common method includes the chlorination of 7-ethyl-2-(trifluoromethyl)-7H-purine using a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to ensure selectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, yield, and purity. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-7-ethyl-2-(trifluoromethyl)-7H-purine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide, ammonia, or primary amines in solvents like ethanol or methanol.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, products can include 6-amino-7-ethyl-2-(trifluoromethyl)-7H-purine, 6-methoxy-7-ethyl-2-(trifluoromethyl)-7H-purine, etc.

    Oxidation Products: Oxidized derivatives with additional functional groups.

    Reduction Products: Reduced forms with altered oxidation states.

Scientific Research Applications

6-Chloro-7-ethyl-2-(trifluoromethyl)-7H-purine has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound.

    Industry: Utilized in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 6-Chloro-7-ethyl-2-(trifluoromethyl)-7H-purine depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of the trifluoromethyl group can enhance its binding affinity and selectivity towards certain molecular targets. The chlorine atom can participate in hydrogen bonding or van der Waals interactions, further influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-7-ethyl-2-methyl-7H-purine: Similar structure but lacks the trifluoromethyl group.

    6-Chloro-7-ethyl-2-(difluoromethyl)-7H-purine: Contains a difluoromethyl group instead of trifluoromethyl.

    6-Chloro-7-methyl-2-(trifluoromethyl)-7H-purine: Has a methyl group instead of an ethyl group.

Uniqueness

6-Chloro-7-ethyl-2-(trifluoromethyl)-7H-purine is unique due to the presence of the trifluoromethyl group, which can significantly enhance its chemical stability, lipophilicity, and biological activity compared to its analogs. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H6ClF3N4

Molecular Weight

250.61 g/mol

IUPAC Name

6-chloro-7-ethyl-2-(trifluoromethyl)purine

InChI

InChI=1S/C8H6ClF3N4/c1-2-16-3-13-6-4(16)5(9)14-7(15-6)8(10,11)12/h3H,2H2,1H3

InChI Key

DKTNCDCPXQYXPV-UHFFFAOYSA-N

Canonical SMILES

CCN1C=NC2=C1C(=NC(=N2)C(F)(F)F)Cl

Origin of Product

United States

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